3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid
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Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups and a nitrophenyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Substitution with Methyl Groups: The pyrrole ring is then methylated using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid: Lacks the methyl groups on the pyrrole ring, which may affect its steric properties and reactivity.
Uniqueness
3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both the nitrophenyl group and the dimethyl-substituted pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-3-4-11(2)16(10)14(9-15(18)19)12-5-7-13(8-6-12)17(20)21/h3-8,14H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRNUVGDLQRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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